molecular formula C16H10NaO10S3 B1669890 Pyranine CAS No. 6358-69-6

Pyranine

Cat. No.: B1669890
CAS No.: 6358-69-6
M. Wt: 481.4 g/mol
InChI Key: HFFQFXKVTMRKGH-UHFFFAOYSA-N
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Description

. It is widely used as a coloring agent, biological stain, optical detecting reagent, and pH indicator. Pyranine is known for its bright yellow-green fluorescence, which makes it a popular choice in highlighters and some types of soap .

Mechanism of Action

Target of Action

Pyranine, also known as Solvent Green 7, is a hydrophilic, pH-sensitive fluorescent dye . Its primary target is the proton concentration within lipid vesicles . It is a polyanionic molecule with an ionizable 8-hydroxyl group (pK a = 7.2) dependent on the pH of the surrounding medium .

Mode of Action

This compound’s mode of action is based on its pH sensitivity. It can detect changes in proton concentration within lipid vesicles . When the pH changes, the ionizable 8-hydroxyl group in this compound responds, causing a shift in its fluorescence . This shift can be measured, providing a direct indication of the pH change .

Pharmacokinetics

It’s known that the molecule’s strong negative charge and lack of easily modifiable functional groups make it difficult to use with charged substrates such as silica . Surface modification by pegylated lipids is one of the approaches used to make liposomes long-circulating and passively target the tumor. Pegylation of liposomes helps them to alter the pharmacokinetics of the drug molecule in vivo .

Result of Action

The primary result of this compound’s action is the detection of pH changes within lipid vesicles . This is achieved through a shift in its fluorescence in response to changes in proton concentration . This makes this compound a valuable tool in various applications, including as a coloring agent, biological stain, optical detecting reagent, and a pH indicator .

Action Environment

The action of this compound is influenced by the pH of its environment . Its fluorescence shifts in response to changes in proton concentration, making it a sensitive indicator of pH changes . Additionally, the presence of other acid-base molecules in solution can affect the relationship between rates, pH, and temperature, which is very sensitive . Therefore, the environment plays a crucial role in the efficacy and stability of this compound’s action.

Biochemical Analysis

Biochemical Properties

Pyranine interacts with various biomolecules, primarily through its pH-sensitive properties . It has been used as a fluorescent probe for the local environment of the probe, especially the hydration layer surrounding it and related proton diffusion properties . The alternating between a basic form and an acidic form of this compound is a key process in its biochemical interactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been used to study the microscopic environment by fluorescence spectroscopy . In cells, many cellular events can lead to local changes in either molecular concentration (including pH) or temperature . This compound, due to its pH sensitivity, can be used to monitor these changes .

Molecular Mechanism

The mechanism of action of this compound is primarily based on its pH-sensitive properties. Upon photoexcitation, this compound undergoes a proton transfer to the solvent in about 90 ps . This process is termed as excited-state proton transfer (ESPT), which allows this compound to be used as a fluorescent probe for the local environment of the probe .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the fluorescence of this compound in acidic conditions turns colorless and returns to yellow in basic conditions . This property allows this compound to be used as a pH indicator in various experimental setups.

Transport and Distribution

This compound can be introduced into living cells by forming transient pores in the plasma membrane, allowing a cytoplasmic preferential location and then a limited efflux . This property allows this compound to be distributed within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm due to its method of introduction into cells

Chemical Reactions Analysis

Pyranine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

    Reduction: Reduction reactions of this compound are less common but can be achieved using strong reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly involving its sulfonate groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can lead to the formation of various derivatives with modified fluorescence properties.

Scientific Research Applications

Pyranine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

6358-69-6

Molecular Formula

C16H10NaO10S3

Molecular Weight

481.4 g/mol

IUPAC Name

trisodium;8-hydroxypyrene-1,3,6-trisulfonate

InChI

InChI=1S/C16H10O10S3.Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;/h1-6,17H,(H,18,19,20)(H,21,22,23)(H,24,25,26);

InChI Key

HFFQFXKVTMRKGH-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)O)S(=O)(=O)O.[Na]

Appearance

Solid powder

6358-69-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-hydroxypyrene-3,6,8-trisulfonic acid
8-hydroxy-1,3,6-pyrenetrisulfonic acid trisodium salt
8-hydroxypyrene-1,3,6-trisulfonate
8-hydroxypyrene-1,3,6-trisulfonic acid
C.I. 59040
CI 59040
D and C Green No. 8
D and C Green No. 8 free acid
D.C. Green No. 8
Green 8
pyranine
pyranine free acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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